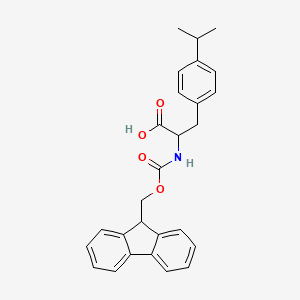

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 4-isopropylphenyl side chain. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine. The 4-isopropylphenyl substituent introduces hydrophobicity and steric bulk, making this compound valuable in designing peptides with enhanced stability or specific binding properties.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-17(2)19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWZFTHNAOVKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697739 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204384-73-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 4-propan-2-ylphenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.

Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods. Quality control measures, including HPLC and NMR spectroscopy, ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling: Reagents such as HATU, DIC, or EDC are used in the presence of bases like DIPEA for peptide coupling reactions.

Major Products

The major products formed from these reactions include:

Free Amino Acid: Obtained after Fmoc deprotection.

Peptides: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid has several scientific research applications:

Peptide Synthesis: Widely used in the synthesis of peptides for research in biochemistry and molecular biology.

Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various applications in biotechnology and medicine.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide bond formation and is removed under basic conditions to reveal the free amino group, allowing further reactions to occur. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural variations, physicochemical properties, and applications of related Fmoc-protected amino acids:

Key Research Findings and Trends

Side Chain Hydrophobicity :

- Compounds with alkyl- or halogen-substituted aromatic side chains (e.g., 4-isopropylphenyl, 4-chlorophenyl) exhibit increased hydrophobicity, improving peptide stability in lipid-rich environments .

- The bicyclo[1.1.1]pentyl group () provides steric hindrance, reducing conformational flexibility in peptides .

Electron-Deficient Substituents :

- Fluorine and chlorine atoms () enhance metabolic stability by resisting oxidative degradation and improving binding affinity to hydrophobic pockets in proteins .

Functional Group Diversity :

- Thioether () and Acm-protected thiol () side chains enable site-specific disulfide bond formation, critical for stabilizing peptide tertiary structures .

Synthetic Challenges: Bulky substituents (e.g., bicyclo[1.1.1]pentyl) may reduce coupling efficiency during solid-phase synthesis, necessitating extended reaction times or excess reagents . High-purity (>95%) Fmoc-amino acids (e.g., ) are critical for minimizing side reactions in automated peptide synthesis .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a compound with significant implications in medicinal chemistry, particularly in peptide synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 413.51 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide chemistry for protecting amino groups during synthesis.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for selective reactions at the amino site while preventing unwanted side reactions. This selectivity is crucial for the formation of peptides with specific sequences and functionalities.

Biological Activities

- Peptide Synthesis : The compound is extensively used in the synthesis of peptides due to its ability to protect amino acids during coupling reactions. This protection is essential for maintaining the integrity of the peptide chain during synthesis.

-

Pharmacological Potential : Compounds with similar structures often exhibit various pharmacological activities, including:

- Antimicrobial properties

- Anticancer effects

- Enzyme inhibition

Study 1: Anticancer Activity

A study investigated the anticancer properties of peptides synthesized using Fmoc-protected amino acids, including this compound. The results indicated that certain peptides demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.

Study 2: Enzyme Inhibition

Research has shown that peptides containing this Fmoc-protected amino acid can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biological responses, which may be exploited for therapeutic benefits.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Asp(OAll)-OH | Fmoc-Asp | Used in peptide synthesis; protects carboxylic acid |

| Fmoc-Phe-OH | Fmoc-Phe | Highly hydrophobic; important for membrane proteins |

| Boc-Amino Acid | Boc-Amino | Alternative protection strategy; affects reactivity |

Synthesis Process

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using the Fmoc group.

- Coupling Reactions : The protected amino acid is coupled with other amino acids to form longer peptide chains.

- Deprotection : After synthesis, the Fmoc group is removed to yield the final peptide product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.